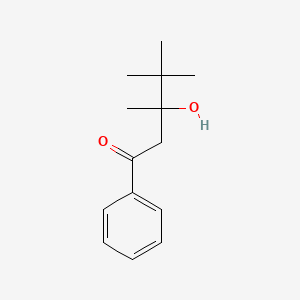
3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one is an organic compound with the molecular formula C14H20O2 It is a ketone with a hydroxyl group and three methyl groups attached to the pentane chain, along with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting acetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminium hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethyl-1-phenylpentan-1-one or 3,4,4-trimethyl-1-phenylpentanoic acid.
Reduction: Formation of 3-hydroxy-3,4,4-trimethyl-1-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-methyl-1-phenylpentan-1-one
- 3-Hydroxy-3,4,4-trimethyl-pentan-2-one
- 3-Hydroxy-3,4,4-trimethyl-1-phenylbutan-1-one
Uniqueness
3-Hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
42095-26-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-hydroxy-3,4,4-trimethyl-1-phenylpentan-1-one |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)14(4,16)10-12(15)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3 |
InChI Key |
MLKOCQMHRMWQDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(CC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



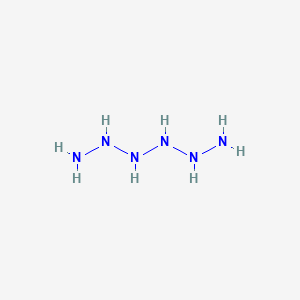

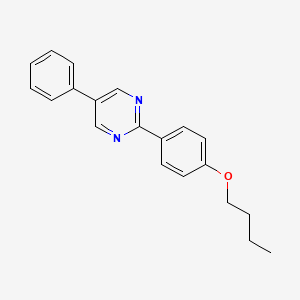
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
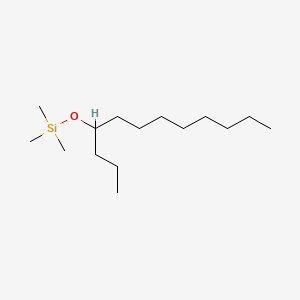
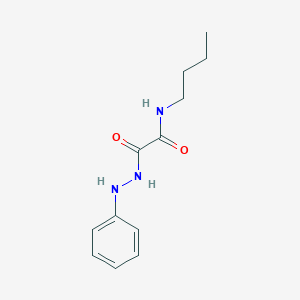
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)

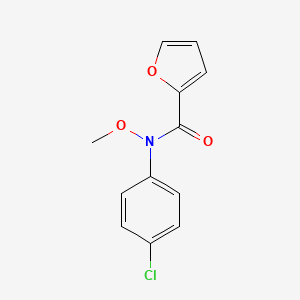
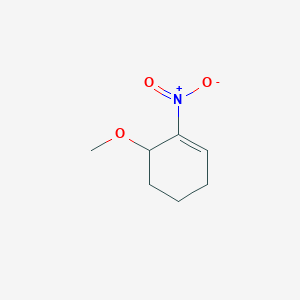

![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
